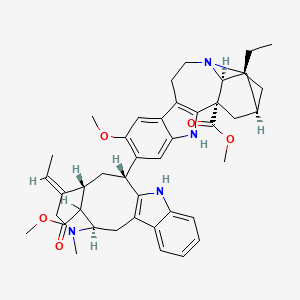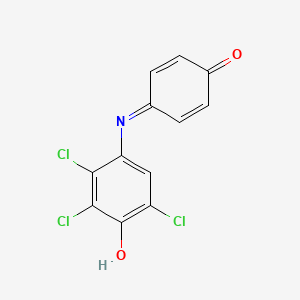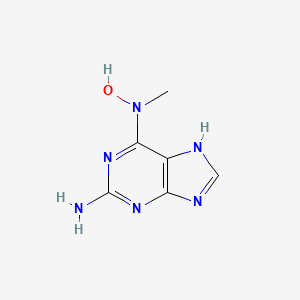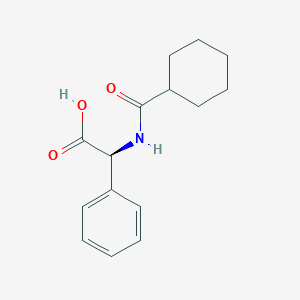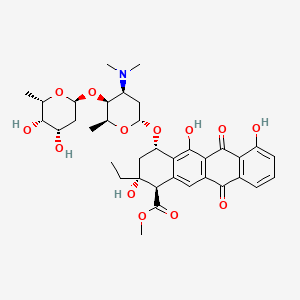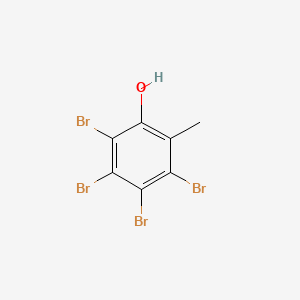
3,4,5,6-Tetrabromo-o-cresol
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated cresols typically involves the direct bromination of cresol compounds in the presence of catalysts. For example, p-cresol can be converted into 2,3,5,6-tetrabromocresol by AlCl3-catalyzed bromination. This process can lead to further brominated products, such as 4-hydroxy-2,3,5,6-tetrabromobenzyl bromide (HTBBB), which can then react with trialkyl phosphite to produce 4-hydroxy-2,3,5,6-tetrabromobenzyl phosphonates (HTBBPs) in solvents (Yang & Lee, 1986).
Molecular Structure Analysis
The molecular structure of brominated cresols can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy. Studies on 4,6-disubstituted o-cresols, including derivatives like 4,6-dibromo-o-cresol, have provided insights into chemical shifts and spin-spin coupling constants, which are consistent with the calculated values from substituent shielding parameters, suggesting the impact of bromine atoms on the molecular structure (Kondo, 1965).
Chemical Reactions and Properties
Brominated cresols can undergo various chemical reactions, including further bromination and reactions with phosphites to produce phosphonates. These compounds, containing bromine and phosphorus atoms, show enhanced flame retardance in materials like impact polystyrene (HIPS), indicating their utility as flame retardants (Yang & Lee, 1986).
Physical Properties Analysis
The solubility of these brominated compounds in various solvents is an important physical property. For example, HTBBP shows limited solubility in common organic solvents, except for DMF, DMAc, chloroform, and tetrahydrofuran. Such solubility profiles are critical for their application in polymer matrices as flame retardants (Yang & Lee, 1986).
Chemical Properties Analysis
The chemical properties, including reactivity and flame retardance, of brominated cresols are significant. The synergistic effect observed when brominated and phosphorus-containing compounds are added to polymers like HIPS highlights the chemical behavior of these compounds in enhancing flame resistance. This synergistic action suggests a complex interaction between bromine and phosphorus that contributes to flame retardance (Yang & Lee, 1986).
Aplicaciones Científicas De Investigación
Retardancia a la Llama
3,4,5,6-Tetrabromo-o-cresol: se utiliza principalmente como retardante de llama debido a su alto contenido de bromo. Es efectivo para reducir la inflamabilidad de los materiales al inhibir o suprimir el proceso de combustión. Este compuesto se puede incorporar a polímeros, textiles y recubrimientos para mejorar la resistencia al fuego, lo cual es crucial para la seguridad en diversas industrias, incluida la construcción, la automotriz y la aeroespacial .
Intermediario para la Síntesis
Este compuesto sirve como intermediario en la síntesis de compuestos bromados más complejos. Su reactividad con otras moléculas orgánicas permite la creación de una amplia gama de derivados, que se pueden adaptar para aplicaciones específicas en ciencia de materiales y productos farmacéuticos .
Propiedades Antimicrobianas
La estructura fenólica bromada de This compound le confiere propiedades antimicrobianas, lo que la hace útil en el desarrollo de desinfectantes y antisépticos. La investigación está en curso para explorar su efectividad contra una variedad de cepas microbianas en entornos médicos e industriales .
Química Analítica
En química analítica, This compound se puede utilizar como reactivo para la detección y cuantificación de ciertas especies químicas. Su reactividad selectiva es valiosa en cromatografía y espectrofotometría para identificar y medir compuestos en mezclas complejas .
Modificación de Polímeros
La estructura bromada de este compuesto es beneficiosa para modificar las propiedades de los polímeros. Se puede utilizar para modificar la estabilidad térmica, la resistencia mecánica y la resistencia química de los plásticos y resinas, lo cual es significativo para crear materiales especializados para diversas aplicaciones tecnológicas .
Productos Químicos Agrícolas
Como fungicida, This compound tiene aplicaciones potenciales en la agricultura. Puede proteger los cultivos de las infecciones fúngicas, mejorando así el rendimiento y la calidad. Su eficacia y seguridad para su uso en cultivos alimenticios son objeto de investigación agrícola .
Inhibición de la Corrosión
El potencial de este compuesto como inhibidor de la corrosión se está explorando para proteger metales y aleaciones en entornos hostiles. Su aplicación podría prolongar la vida útil de los materiales utilizados en aplicaciones marinas, industriales y de infraestructura .
Investigación en Ciencia de Materiales
Por último, This compound se investiga por su papel en el desarrollo de materiales avanzados. Su inclusión en compuestos y nanomateriales se estudia para mejorar propiedades como la conductividad, el magnetismo y la fotorreactividad, lo que podría conducir a innovaciones en electrónica y almacenamiento de energía .
Safety and Hazards
3,4,5,6-Tetrabromo-o-cresol is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water . If inhaled, remove the person to fresh air and keep comfortable for breathing .
Mecanismo De Acción
Target of Action
The primary target of 3,4,5,6-Tetrabromo-o-cresol is the respiratory system . It is used as a preservative for cosmetics, as an active component in deodorants and disinfectants, and as an active agent for antimycotic finishing of textile materials .
Mode of Action
It is known to cause irritation to the skin, eyes, and respiratory tract .
Pharmacokinetics
It is known that the compound is practically insoluble in water .
Result of Action
The result of the action of this compound is primarily irritation to the skin, eyes, and respiratory tract . It may be harmful if absorbed through the skin, swallowed, or inhaled .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known to discolor in light and in contact with traces of iron . Its solubility can also be affected by the solvent used, with it being slightly soluble in alcohol and glacial acetic acid .
Análisis Bioquímico
Biochemical Properties
3,4,5,6-Tetrabromo-o-cresol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to inhibit certain enzymes by binding to their active sites, thereby altering their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the liver . The nature of these interactions often involves the formation of stable complexes, leading to enzyme inhibition.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. In various cell types, including hepatocytes and neuronal cells, this compound can induce changes in gene expression related to antioxidant defense mechanisms . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to alterations in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding to and inhibition of specific enzymes, such as cytochrome P450 . This binding can lead to changes in the enzyme’s conformation and activity, resulting in altered metabolic pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade upon prolonged exposure to light and air . Over time, its effects on cellular function can vary, with initial exposure leading to acute responses such as enzyme inhibition and oxidative stress, while long-term exposure may result in adaptive changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it may exert minimal toxic effects, primarily influencing enzyme activity and metabolic pathways . At higher doses, it can induce significant toxicity, including hepatotoxicity and neurotoxicity. These adverse effects are often associated with the compound’s ability to generate reactive oxygen species and disrupt cellular homeostasis.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to xenobiotic metabolism. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, affecting overall metabolic flux and the levels of key metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can bind to specific transport proteins, facilitating its movement across cellular membranes. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, affecting its localization and bioavailability.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is often found in the endoplasmic reticulum and mitochondria, where it can exert its effects on enzyme activity and metabolic processes . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments.
Propiedades
IUPAC Name |
2,3,4,5-tetrabromo-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br4O/c1-2-3(8)4(9)5(10)6(11)7(2)12/h12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIDUULRWQOXLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)Br)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040163 | |
| Record name | 2,3,4,5-Tetrabromo-6-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
576-55-6 | |
| Record name | 3,4,5,6-Tetrabromo-o-cresol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=576-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5,6-Tetrabromo-o-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRABROMO-O-CRESOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,3,4,5-tetrabromo-6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3,4,5-Tetrabromo-6-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5,6-tetrabromo-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.550 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5,6-TETRABROMO-O-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76L0Y0P4RG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



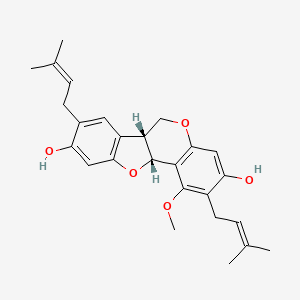
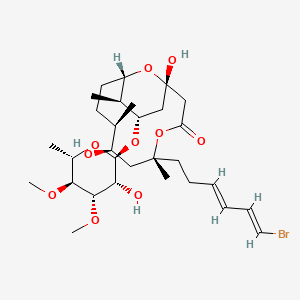
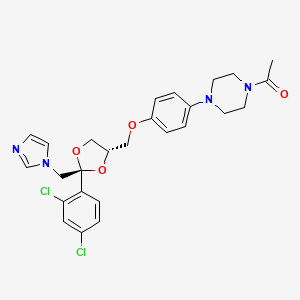
![carbamic acid [(3R,5S,6R,7S,10S,11S)-6-hydroxy-5,11,21-trimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester](/img/structure/B1217095.png)

![3-[(2-Fluorophenyl)methyl]-7-(1-imidazolyl)triazolo[4,5-d]pyrimidine](/img/structure/B1217097.png)
![2-[[6-(3,4-Dimethoxyphenyl)-3-pyridazinyl]thio]-1-(4-morpholinyl)ethanone](/img/structure/B1217098.png)
